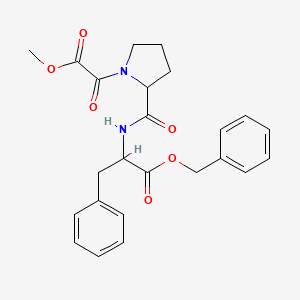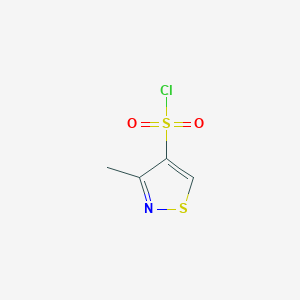
4-Bromo-1-propylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-propylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a bromine atom at the 4-position and a propyl group at the 1-position distinguishes this compound from other isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propylisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is also common in industrial settings due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-propylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinolinones or reduction to form dihydroisoquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bromine: Used for bromination.
Organolithium and Grignard Reagents: Used for substitution reactions.
Major Products Formed:
4-Substituted Isoquinolines: Formed through substitution reactions.
Isoquinolinones: Formed through oxidation reactions.
Dihydroisoquinolines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
4-Bromo-1-propylisoquinoline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Catalysis: Used in the development of new catalytic processes due to its unique reactivity
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-propylisoquinoline involves its interaction with various molecular targets. The bromine atom at the 4-position and the propyl group at the 1-position influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .
Comparación Con Compuestos Similares
4-Bromoisoquinoline: Lacks the propyl group at the 1-position.
1-Propylisoquinoline: Lacks the bromine atom at the 4-position.
Isoquinoline: Lacks both the bromine atom and the propyl group.
Uniqueness: 4-Bromo-1-propylisoquinoline is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
4-bromo-1-propylisoquinoline |
InChI |
InChI=1S/C12H12BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
REGQBLYQDJIQIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=C(C2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)

![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)

![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)



![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
